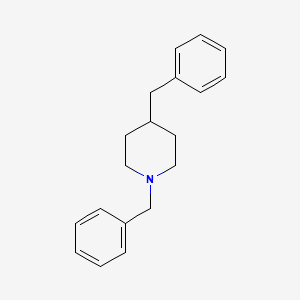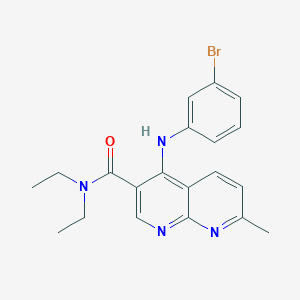
4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to a class of compounds called sGC (soluble guanylate cyclase) stimulators, which have been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- The structure of 4-((3-bromophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is related to a class of pyridonecarboxylic acids, which have shown significant antibacterial activities. Similar compounds have been studied for their in vitro and in vivo antibacterial properties, with certain derivatives exhibiting more activity than enoxacin, a well-known antibiotic (Egawa et al., 1984).
Chemiluminescence in High-Performance Liquid Chromatography
- Derivatives of this compound have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, showcasing potential in analytical chemistry applications (Morita & Konishi, 2002).
Reversible Inhibitors of Gastric H+,K+-ATPase
- Naphthyridines substituted at the 4-position, closely related to the mentioned compound, have been synthesized and evaluated for their effects on H+,K+-ATPase activity and acid formation in gastric glands. This research suggests potential therapeutic applications in treating gastric conditions (Björk et al., 1996).
Antimalarial Activity
- Studies on N4-substituted naphthyridin-4-amines, which share a core structure with the compound , have revealed significant antimalarial activity. Certain derivatives have shown effectiveness against Plasmodium vinckei vinckei in mice, indicating potential in antimalarial drug development (Barlin & Tan, 1985).
Mecanismo De Acción
Target of Action
A structurally similar compound, (2e)-n-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide, is known to target theProto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapeutics .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target protein by binding to the active site, thereby inhibiting its function .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell proliferation and survival .
Result of Action
Given its potential target, it may result in theinhibition of cell proliferation and survival , potentially leading to cell death .
Propiedades
IUPAC Name |
4-(3-bromoanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c1-4-25(5-2)20(26)17-12-22-19-16(10-9-13(3)23-19)18(17)24-15-8-6-7-14(21)11-15/h6-12H,4-5H2,1-3H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWNMIQZJEJFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)Br)C=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

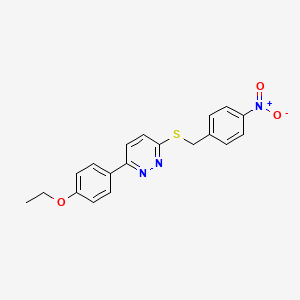
![N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2362073.png)
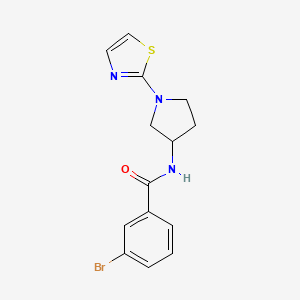

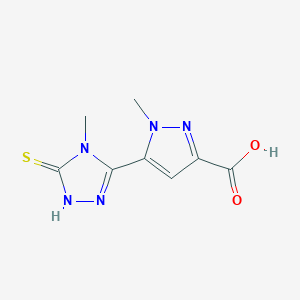
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)
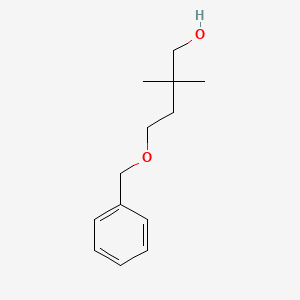



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)
![methyl 1-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2362091.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2362092.png)
